2-(Piperidin-4-yloxy)-pyridine hydrochloride
Overview
Description
2-(Piperidin-4-yloxy)-pyridine hydrochloride (2-PPH) is an organic compound belonging to the pyridine family. It is a colorless solid with a melting point of 162-164°C and is soluble in water. 2-PPH is a versatile compound that has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Compounds with a piperidin-4-yl structure, such as “2-(Piperidin-4-yloxy)-pyridine hydrochloride”, have been studied for their potential as inhibitors of soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . Inhibiting sEH can stabilize EETs, potentially providing a therapeutic approach for the treatment of pain and inflammatory diseases .
Pharmaceutical Research
The piperidin-4-yl structure is often used in pharmaceutical research due to its potential biological activity. For example, 2-(Piperidin-4-yl)ethanol hydrochloride, a compound with a similar structure, is used in pharmaceutical research . While this is not the exact compound you asked about, it suggests that “this compound” could also have potential applications in pharmaceutical research.
Synthesis of N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
Compounds with a piperidin-4-yl structure can be used in the synthesis of other complex compounds. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid has been described . This suggests that “this compound” could potentially be used in similar synthetic routes.
properties
IUPAC Name |
2-piperidin-4-yloxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSKCBJLJRGTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671484 | |
Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313490-36-7, 1185308-16-0 | |
Record name | Pyridine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313490-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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